2-[1-(nitromethyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(Nitromethyl)cyclopropyl]acetic acid is a chemical compound with a unique structure that includes a cyclopropyl ring and a nitromethyl group
Preparation Methods
The synthesis of 2-[1-(nitromethyl)cyclopropyl]acetic acid typically involves multiple steps. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the nitromethyl group and subsequent carboxylation to form the acetic acid moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
2-[1-(Nitromethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1-(Nitromethyl)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(nitromethyl)cyclopropyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can participate in redox reactions, while the cyclopropyl ring can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-[1-(nitromethyl)cyclopropyl]acetic acid include other cyclopropyl-containing acids and nitroalkanes. For example:
Cyclopropylacetic acid: Lacks the nitromethyl group, making it less reactive in redox reactions.
Nitromethane: Contains a nitro group but lacks the cyclopropyl ring, affecting its binding properties. The uniqueness of this compound lies in its combination of a cyclopropyl ring and a nitromethyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2624132-50-7 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
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